molecular formula C5H3F2NO B12366230 3,5-difluoro-3H-pyridin-2-one

3,5-difluoro-3H-pyridin-2-one

Cat. No.: B12366230
M. Wt: 131.08 g/mol
InChI Key: NEWXDOQYJCUIQH-UHFFFAOYSA-N
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Description

3,5-Difluoropyridin-2-ol is a heterocyclic aromatic compound with the molecular formula C5H3F2NO. It is a derivative of pyridine, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 3rd and 5th positions, and a hydroxyl group is attached to the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-difluoropyridin-2-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3,5-difluoropyridine with hydroxylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of 3,5-difluoropyridin-2-ol may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must ensure high purity and yield, often achieved through optimized reaction conditions and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoropyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Difluoropyridin-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-difluoropyridin-2-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of specific enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    3,5-Difluoropyridine-2-carbonitrile: Similar in structure but with a cyano group instead of a hydroxyl group.

    2,4,6-Trifluoropyridine: Contains three fluorine atoms at different positions.

    2-Fluoropyridine: Contains a single fluorine atom at the 2nd position.

Uniqueness: 3,5-Difluoropyridin-2-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C5H3F2NO

Molecular Weight

131.08 g/mol

IUPAC Name

3,5-difluoro-3H-pyridin-2-one

InChI

InChI=1S/C5H3F2NO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H

InChI Key

NEWXDOQYJCUIQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)C1F)F

Origin of Product

United States

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